

N-Cyclohexyl-L-Aspartic Acid: A Strategic Chiral Building Block

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Compound of Interest

Compound Name: *N-Cyclohexyl aspartic acid*

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Technical Guide for Drug Discovery & Synthetic Applications

Executive Summary

N-Cyclohexyl-L-aspartic acid (N-CHA) represents a specialized class of non-canonical amino acids where the primary amine of aspartic acid is modified with a cyclohexyl ring. Unlike simple side-chain esters, this backbone modification fundamentally alters the steric and electronic profile of the amino acid.

This guide serves as a technical blueprint for researchers utilizing N-CHA as a chiral scaffold. It addresses the critical need for lipophilic, proteolytically stable chiral synthons in peptidomimetic drug design, high-potency sweetener synthesis, and amphiphilic polymer engineering.

Structural & Mechanistic Profile

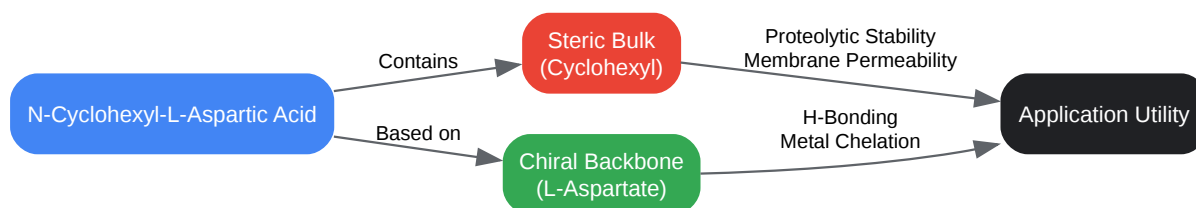
The utility of N-CHA stems from the synergy between the rigid, lipophilic cyclohexyl group and the polar, chemically versatile aspartic acid backbone.

1.1 Steric & Electronic Modulation

- **Conformational Locking:** The bulky cyclohexyl group on the nitrogen creates significant steric hindrance (ΔG^\ddagger -value ~ 1.7 kcal/mol). In peptide backbones, this restricts ϕ and ψ torsion angles, favoring specific secondary structures (e.g., turn induction) and reducing the entropic penalty of receptor binding.
- **Lipophilicity:** The cyclohexyl moiety increases the LogP, enhancing membrane permeability compared to native aspartic acid. This is critical for oral bioavailability in peptidomimetics.
- **Proteolytic Stability:** N-alkylation prevents enzymatic recognition by standard proteases (e.g., aminopeptidases), extending the half-life of N-CHA-containing therapeutics.

1.2 Chelation Potential

N-CHA acts as a tridentate ligand potential (N, O, O donors). The N-substitution lowers the pKa of the amine, altering the metal-binding affinity relative to native aspartic acid, which is relevant for designing metalloprotease inhibitors.



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Figure 1: Structural-Functional Logic of **N-Cyclohexyl Aspartic Acid**.

Synthesis Methodologies

Two primary routes exist: Biocatalytic Hydroamination (High Enantioselectivity) and Chemical Michael Addition (Scalable/Industrial).

2.1 Route A: Biocatalytic Asymmetric Hydroamination (Recommended)

This method utilizes engineered enzymes (e.g., EDDS lyase or Methylaspartate Ammonia Lyase variants) to catalyze the addition of cyclohexylamine to fumarate.

- **Advantages:** 100% Atom economy, mild conditions (aqueous, pH 8-9), and excellent optical purity (>99% ee).
- **Mechanism:** The enzyme activates the fumarate double bond, allowing the nucleophilic attack of the cyclohexylamine in a stereoselective manner.

2.2 Route B: Chemical Michael Addition

Thermal reaction of cyclohexylamine with maleic anhydride or fumaric acid.

- **Challenges:** Often yields racemic mixtures requiring resolution, or requires harsh conditions that may lead to side products (e.g., maleimides).
- **Optimization:** Use of microwave irradiation or specific Lewis acid catalysts can improve yields.

Table 1: Comparative Synthesis Metrics

Feature	Biocatalytic Route (EDDS Lyase)	Chemical Route (Thermal)
Substrates	Fumarate + Cyclohexylamine	Maleic Anhydride + Cyclohexylamine
Enantioselectivity	>99% ee (L-isomer)	Racemic (requires resolution)
Conditions	pH 8.5, 30°C, Aqueous	>100°C, Organic Solvents
Yield	70-85%	60-80%
Primary Use	High-value Pharma Intermediates	Industrial Polymers/Surfactants

Experimental Protocols

Protocol 3.1: Biocatalytic Synthesis of N-Cyclohexyl-L-Aspartic Acid

Reference Grounding: Based on methodologies involving C-N Lyases (e.g., Univ. Groningen protocols).

Reagents:

- Fumaric acid (50 mM)
- Cyclohexylamine (100 mM)
- EDDS Lyase (purified or cell-free extract)
- Buffer: 50 mM Tris-HCl, pH 8.5

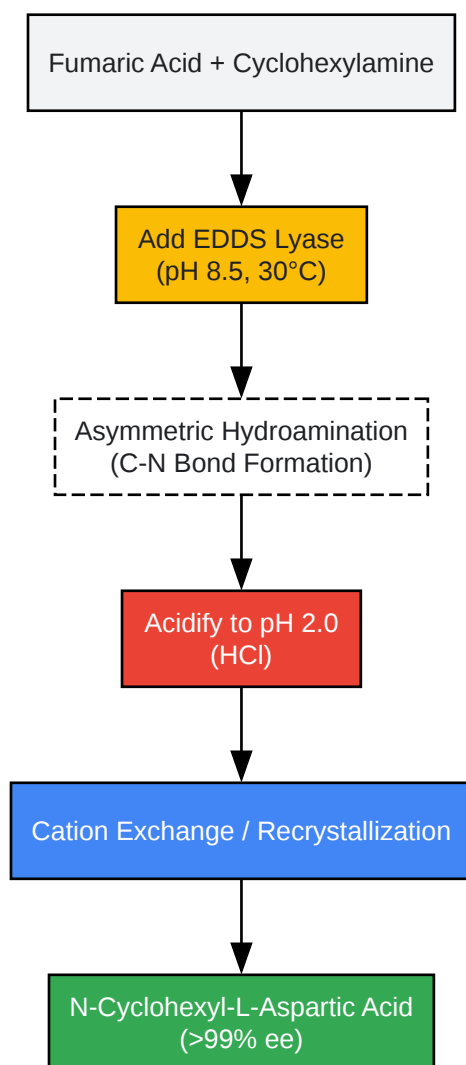
Workflow:

- Preparation: Dissolve fumaric acid in Tris-HCl buffer. Adjust pH to 8.5 using NaOH.
- Addition: Add cyclohexylamine. The excess amine drives the equilibrium.
- Initiation: Add EDDS lyase enzyme solution.
- Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24–48 hours.
- Quenching: Stop reaction by acidifying to pH 2.0 with 6M HCl.
- Isolation: The product, N-cyclohexyl-L-aspartic acid, may precipitate or can be extracted using cation exchange resin (Dowex 50W) due to its zwitterionic nature.
- Purification: Recrystallize from water/ethanol or purify via preparative HPLC.

Validation:

- H-NMR: Confirm cyclohexyl protons (1.0–2.0 ppm multiplet) and aspartyl
-proton (3.5–4.0 ppm).

- Chiral HPLC: Use a crown ether-based column (e.g., Crownpak CR(+)) to verify ee >99%.



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Figure 2: Biocatalytic Workflow for High-Purity Synthesis.

Applications in Drug Development

4.1 High-Potency Sweetener Precursors

N-alkylated aspartic acids are critical structural motifs in super-sweeteners (e.g., Neotame is N-(3,3-dimethylbutyl)-L-aspartyl-L-phenylalanine methyl ester).

- Application: N-CHA serves as a hydrophobic variant to tune the receptor binding profile of the T1R2/T1R3 sweet taste receptor. The cyclohexyl group mimics the hydrophobic pocket

interactions required for high-potency activation.

4.2 Peptidomimetics & Protease Inhibitors

Incorporating N-CHA into peptide sequences creates "N-alkylated peptides."

- Mechanism: The N-substitution removes the H-bond donor capability of the amide backbone, disrupting standard

-helix/

-sheet formation and inducing extended or turn conformations.

- Use Case: Designing inhibitors for aspartyl proteases (e.g., HIV protease, Renin) where the N-CHA residue acts as a transition state mimic or occupies a specific hydrophobic sub-pocket (S1/S1' sites).

4.3 Amphiphilic Polymer Drug Carriers

Poly(N-cyclohexyl aspartamide) derivatives are synthesized from polysuccinimide.

- Function: These polymers self-assemble into micelles in aqueous environments. The hydrophobic cyclohexyl side chains form the micelle core (encapsulating hydrophobic drugs), while the aspartic acid backbone provides solubility.
- Advantage: Biodegradable and pH-sensitive release profiles.^[1]

References

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Sources

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